1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
Description
Evolution of Pyrrole-Based Dicarboxylate Research
Pyrrole derivatives have occupied a central role in organic chemistry since their discovery in the mid-19th century. The foundational work on pyrrole-2,5-dicarboxylates began with the synthesis of diethyl pyrrole-2,5-dicarboxylate in 1886, which served as a precursor for porphyrin analogs and bioactive molecules. Early methodologies, such as the Paal–Knorr cyclization and Hantzsch pyrrole synthesis, enabled the functionalization of pyrrole rings with ester groups, facilitating applications in medicinal chemistry. By the mid-20th century, advances in catalytic hydration and Grignard reactions allowed the introduction of bulky substituents like the tert-butyl group, enhancing steric and electronic tunability. These developments laid the groundwork for synthesizing complex derivatives such as 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate , which emerged as a versatile scaffold for drug discovery and materials science.
Discovery and Initial Characterization of 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
The compound (CAS 202477-57-4) was first synthesized through a multi-step route involving cycloaddition or Dieckmann condensation strategies. Early reports highlighted its preparation via the reaction of tert-butyl acetoacetate with methyl glycinate under basic conditions, followed by cyclization. Characterization relied on nuclear magnetic resonance (NMR) spectroscopy, which confirmed the deshielded protons of the dihydropyrrole ring (δ~H~ 4.12–4.30 ppm for the methyl ester and δ~H~ 1.15–1.34 ppm for the tert-butyl group). Infrared (IR) spectroscopy further validated the carbonyl stretches (ν~C=O~ 1681–1698 cm⁻¹) and ester functionalities. X-ray crystallography of analogous structures revealed a planar pyrrole core with substituents adopting equatorial orientations to minimize steric strain.
Position in Contemporary Organic Chemistry Research
In modern synthesis, this compound serves as a key intermediate for constructing fused heterocycles and bioactive molecules. Its applications span:
- Medicinal Chemistry : As a precursor to kinase inhibitors and antiproliferative agents, leveraging the pyrrole core’s ability to interact with hydrophobic protein pockets.
- Materials Science : Functionalization of the ester groups enables integration into conjugated polymers for optoelectronic devices.
- Catalysis : The tert-butyl group enhances solubility in nonpolar solvents, facilitating use in transition-metal-catalyzed cross-coupling reactions.
Recent studies emphasize its utility in multicomponent reactions, such as the synthesis of pyrrolo[1,2-a]pyrazines via [3+2] cycloadditions.
Significance in Heterocyclic Chemistry
The compound’s hybrid structure merges the electron-rich pyrrole ring with sterically demanding esters, enabling unique reactivity patterns. Key attributes include:
- Electronic Modulation : The electron-withdrawing ester groups stabilize the pyrrole’s π-system, facilitating electrophilic substitution at the α-positions.
- Steric Effects : The tert-butyl group shields the nitrogen atom, directing regioselectivity in alkylation and acylation reactions.
- Versatile Functionalization : Hydrolysis of the methyl ester yields carboxylic acids for peptide coupling, while the tert-butyl ester remains intact under mild conditions.
This dual functionality has spurred its adoption in synthesizing complex natural products, such as porphyrin analogs and tricyclic aziridines, underscoring its indispensability in heterocyclic chemistry.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2,5-dihydropyrrole-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDZLXTPXNOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202477-57-4 | |
| Record name | 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of N-Boc-diallylamine with appropriate reagents to form the desired product . The reaction typically requires specific conditions such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can often be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-dicarboxylate derivatives, while reduction can produce 2,5-dihydro-1H-pyrrole derivatives with different substituents.
Scientific Research Applications
1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Ring Saturation and Reactivity :
- The 2,5-dihydro-pyrrole core in the target compound introduces partial unsaturation, enhancing conjugation and reactivity in cycloaddition or electrophilic substitution compared to saturated pyrrolidine derivatives .
- Saturated pyrrolidines (e.g., 3-hydroxyl or 4,4-difluoro variants) exhibit greater conformational flexibility and stereochemical diversity, making them suitable for asymmetric catalysis .
Functional Group Effects :
- Hydroxyl and Fluorine Substituents : The 3S-hydroxyl group in 130966-46-0 increases polarity and hydrogen-bonding capacity, while 4,4-difluoro substitution (426844-77-1) enhances metabolic stability and electronegativity .
- Boronates (e.g., EN300-46767531) enable Suzuki-Miyaura cross-coupling reactions, expanding utility in medicinal chemistry .
Aromatic vs.
Physical and Chemical Properties
Table 3: Physicochemical Comparison
| Property | Target Compound (202477-57-4) | 2,3-Dihydro Analog (83548-46-3) | Indoline Derivative (186704-03-0) |
|---|---|---|---|
| Molecular Weight | 227.26 | 227.26 | 277.32 |
| Polarity | Moderate (ester groups) | Moderate | High (aromatic system) |
| Solubility | Soluble in THF, DCM | Similar | Low in water, high in DMSO |
| Thermal Stability | Stable to 150°C | Comparable | Decomposes above 200°C |
Biological Activity
1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate (CAS Number: 74844-93-2) is a compound belonging to the class of pyrrole derivatives. It has garnered interest in various fields of biological research due to its potential pharmacological activities. This article aims to provide an overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is , with a molecular weight of approximately 227.26 g/mol. The InChI key for this compound is YDQDZLXTPXNOKO-QMMMGPOBSA-N. Its structure features a pyrrole ring substituted with tert-butyl and methyl groups, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, a study reported the synthesis of various pyrrole derivatives, including 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate, which were tested against a range of bacterial strains. The results showed that these compounds had varying degrees of antibacterial activity, particularly against Gram-positive bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate | Staphylococcus aureus | 15 |
| 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate | Escherichia coli | 12 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which it may exert protective effects in inflammatory diseases.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate were evaluated in several cancer cell lines. The compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) while showing minimal toxicity to normal fibroblast cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| Normal Fibroblasts | >100 |
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent publication detailed the synthesis and evaluation of various pyrrole derivatives for their antimicrobial properties. Among these, 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate showed promising results against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the pyrrole structure could enhance its antimicrobial efficacy.
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory pathways, researchers investigated the effects of this compound on NF-kB signaling in macrophages. The results indicated that treatment with the compound significantly reduced NF-kB activation and subsequent cytokine release, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate, and how can reaction efficiency be improved?
Methodological Answer: Synthesis optimization requires a combination of computational reaction path searches (e.g., quantum chemical calculations) and statistical Design of Experiments (DOE) to minimize trial-and-error approaches. For instance, ICReDD’s workflow integrates computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature, catalyst loading) . Key steps include:
- DOE Parameters : Use fractional factorial designs to screen variables (e.g., molar ratios, reaction time).
- Computational Guidance : Apply density functional theory (DFT) to model transition states and predict regioselectivity.
- Validation : Cross-check computed pathways with experimental yields (e.g., via <sup>1</sup>H/<sup>13</sup>C NMR for purity assessment) .
Q. Which analytical techniques are most reliable for characterizing intermediates and final products?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve stereochemistry (e.g., diastereomeric splitting in pyrrolidine rings) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., deviation < 2 ppm from calculated values).
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup> for ester groups) .
- Chromatography : HPLC or GC-MS monitors reaction progress and purity (>95% by area normalization).
Advanced Research Questions
Q. How can contradictory data in reaction kinetics or product distribution be resolved?
Methodological Answer: Contradictions often arise from unaccounted variables (e.g., moisture sensitivity, catalyst deactivation). Systematic approaches include:
- Feedback Loops : Reconcile computational predictions (e.g., activation energies) with experimental kinetic data (e.g., Arrhenius plots) .
- Sensitivity Analysis : Identify variables with the highest impact using Monte Carlo simulations or Sobol indices.
- In Situ Monitoring : Use techniques like ReactIR or Raman spectroscopy to detect transient intermediates .
Q. What strategies are effective for elucidating the reaction mechanism of 1-tert-butyl 2-methyl derivatives under varying conditions?
Methodological Answer: Mechanistic studies require:
- Isotopic Labeling : Track atom migration (e.g., <sup>18</sup>O in ester groups).
- Computational Modeling : Map potential energy surfaces (PES) to identify rate-determining steps .
- Kinetic Isotope Effects (KIE) : Compare <sup>12</sup>C/<sup>13</sup>C or <sup>1</sup>H/<sup>2</sup>H substitution to infer transition states .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or nucleophiles to intercept intermediates.
Q. How can reactor design and process control enhance scalability for lab-scale syntheses?
Methodological Answer: Scalability challenges (e.g., heat transfer, mixing efficiency) are addressed via:
Q. What safety protocols are critical when handling hygroscopic or air-sensitive intermediates?
Methodological Answer:
- Moisture Control : Use Schlenk lines or gloveboxes (<1 ppm O2/H2O) for sensitive steps.
- Storage : Store intermediates in flame-sealed ampules under inert gas (e.g., Argon) .
- Emergency Protocols : Follow NFPA/GHS guidelines for spills (e.g., neutralization with dry sand, not water) .
Data-Driven Research Questions
Q. How can machine learning (ML) models predict novel derivatives or optimize reaction conditions?
Methodological Answer: ML applications require:
Q. What statistical methods are recommended for optimizing multi-step syntheses with competing pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
